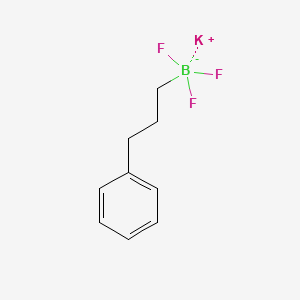

Potassium 3-phenylpropyltrifluoroborate

Description

Potassium 3-phenylpropyltrifluoroborate (CAS: 329976-75-2) is an organoboron compound with the molecular formula C₉H₁₁BF₃K and a molecular weight of 226.088 g/mol. It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce 3-phenylpropyl groups into aromatic or heteroaromatic frameworks . Its structure combines a trifluoroborate moiety with a 3-phenylpropyl chain, balancing reactivity and steric bulk for selective synthetic applications.

Properties

IUPAC Name |

potassium;trifluoro(3-phenylpropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBLRDCATLYQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718664 | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-75-2 | |

| Record name | Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-phenylpropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diboration of Aldehydes and Ketones as a Preliminary Step

The foundational approach for synthesizing potassium 3-phenylpropyltrifluoroborate involves the diboration of aldehydes, particularly benzaldehyde derivatives, followed by transformation into trifluoroborates. According to Molander et al., the diboration of aldehydes can be catalyzed by copper complexes in the presence of a diboron reagent such as bis(pinacolato)diboron (B2pin2). The process typically proceeds as follows:

- Reaction Conditions : The diboration reaction is optimized in toluene with the addition of methanol to accelerate the process, achieving complete conversion within 1.5 hours.

- Catalyst System : Copper(I) chloride (CuCl) or copper(II) acetate (Cu(OAc)2) with suitable ligands (e.g., phosphines) facilitate the addition across the aldehyde's carbonyl group, forming a diborated intermediate.

This diboration step introduces a boron moiety at the terminal position of the aldehyde, forming a diborated benzyl intermediate, which is crucial for subsequent trifluoroborate formation.

Conversion to this compound

The key step involves transforming the diborated intermediate into the trifluoroborate salt:

- Work-up with Potassium Hydrogen Fluoride (KHF2) : Quenching the diborated product with aqueous KHF2 cleaves the B–O bonds, replacing boron groups with trifluoroborate moieties, yielding this compound.

- Reaction Parameters : Typically, the diborated intermediate is stirred with excess KHF2 in a suitable solvent such as acetonitrile or dichloromethane at room temperature. The reaction duration ranges from 5 minutes to several hours depending on the substrate and conditions.

- Isolation : The product precipitates out as a stable, crystalline salt, which can be purified via filtration and dried under vacuum.

Alternative Synthetic Routes via Copper-Catalyzed 1,4-Addition

Recent advances have demonstrated the synthesis of enantioenriched potassium trifluoroborates through copper-catalyzed 1,4-addition to α,β-unsaturated compounds:

- Reagents : Tetrahydroxydiboron (BBA) or tetrakis(dimethylamino)diboron serve as boron sources.

- Catalysis : Copper complexes with chiral ligands (e.g., (−)-sparteine) facilitate enantioselective conjugate addition.

- Substrate Scope : α,β-unsaturated amides, ketones, and esters bearing phenyl groups at the β-position can be selectively functionalized to form the corresponding potassium trifluoroborates with high enantiomeric ratios.

- Reaction Conditions : Typically performed in THF/EtOH mixtures at ambient temperatures, with reaction times around 1–2 hours.

This method allows for the enantioselective synthesis of this compound derivatives, offering stereochemical control.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Boron Source | Catalyst | Solvent | Reagents | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Diboration of aldehyde | Benzaldehyde derivatives | B2pin2 | CuCl or Cu(OAc)2 | Toluene + MeOH | KHF2 | 1.5 hours | Up to 92% | Efficient for primary benzyl derivatives |

| Copper-catalyzed 1,4-addition | α,β-unsaturated compounds | BBA or B2(NMe2)4 | Copper with chiral ligand | THF/EtOH | KHF2 | 1–2 hours | Up to 98:2 enantiomeric ratio | Enantioselective synthesis |

| Direct hydroboration of alkenes | Styrenes or related alkenes | B2pin2 | None | Toluene | KHF2 | 2–4 hours | Variable | Suitable for functionalized alkenes |

Research Findings and Considerations

- Reaction Efficiency : Diboration followed by trifluoroborate conversion consistently yields high purity, stable salts suitable for cross-coupling reactions.

- Stereochemical Control : Copper-catalyzed asymmetric methods provide enantioenriched trifluoroborates, expanding their utility in stereoselective syntheses.

- Environmental and Practical Aspects : Use of greener diboron reagents like BBA and tetrakis(dimethylamino)diboron enhances atom economy and reduces waste.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-phenylpropyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Conditions: Typical reaction conditions involve mild temperatures and atmospheric pressure, making the reactions relatively straightforward to perform.

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Applications in Cross-Coupling Reactions

One of the most prominent applications of potassium 3-phenylpropyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates. The advantages of using trifluoroborates include:

- Stability : Trifluoroborates are air-stable and moisture-resistant, allowing for easy handling and storage.

- Reduced Protodeboronation : They are less prone to protodeboronation than boronic acids, enabling their use in near-stoichiometric amounts during reactions .

Table 1: Comparison of Organotrifluoroborates and Boronic Acids

| Property | Organotrifluoroborates | Boronic Acids |

|---|---|---|

| Stability | High (air and moisture stable) | Moderate (sensitive to air) |

| Protodeboronation | Low | High |

| Reaction Conditions | Near stoichiometric | Often requires excess |

| Application in Coupling | Widely used | Widely used |

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in selective cross-coupling reactions makes it valuable for constructing complex molecular frameworks essential for drug development. For instance, it has been utilized in synthesizing chiral centers in drug candidates, enhancing their therapeutic efficacy .

Case Study 1: Synthesis of Chiral Amides

In a study focusing on the synthesis of enantioenriched potassium β-trifluoroboratoamides, this compound was employed as a coupling partner with aryl chlorides. The reactions were conducted under optimized conditions that yielded products with high enantiomeric ratios (up to 98:2), demonstrating the effectiveness of this compound in asymmetric synthesis .

Case Study 2: Photoredox/Nickel Dual-Catalytic Cross-Coupling

Another significant application involves its role in photoredox/nickel dual-catalytic systems, where K-3-phenylpropyltrifluoroborate was shown to selectively participate in cross-coupling reactions under mild conditions. This method highlights the versatility of organotrifluoroborates in modern synthetic methodologies .

Mechanism of Action

The mechanism of action of potassium 3-phenylpropyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetallation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Potassium trifluoroborate salts vary primarily in their organic substituents, which dictate their reactivity and applications. Key analogues include:

Key Structural Insights :

- Aryl vs. Alkyl Trifluoroborates : Aryl derivatives (e.g., phenyltrifluoroborate) exhibit faster reaction kinetics in cross-couplings due to resonance stabilization of the boronate intermediate. In contrast, alkyl variants like 3-phenylpropyltrifluoroborate require harsher conditions (e.g., elevated temperatures or stronger bases) due to reduced conjugation .

- Electron-Donating/Withdrawing Groups : Electron-withdrawing substituents (e.g., nitro in 3-nitrophenyltrifluoroborate) increase electrophilicity, enhancing reactivity with electron-rich partners. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates but may reduce reaction rates .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Couplings :

- Aryl Trifluoroborates : Potassium phenyltrifluoroborate achieves >90% yields in aryl-aryl couplings under mild conditions (room temperature, Pd(PPh₃)₄ catalyst) .

- Alkyl Trifluoroborates : this compound typically requires PdCl₂(dppf) or Cs₂CO₃ as a base and temperatures of 80–100°C for efficient coupling, yielding 70–85% due to steric hindrance .

- Vinyl Trifluoroborates : Potassium vinyltrifluoroborate reacts rapidly but requires careful handling to prevent side reactions like polymerization .

Stability and Handling

- Thermal Stability : Aryl trifluoroborates (e.g., 3-nitrophenyltrifluoroborate) are generally stable at room temperature, whereas alkyl variants like 3-phenylpropyltrifluoroborate require -20°C storage to prevent decomposition .

- Moisture Sensitivity : All trifluoroborates are moisture-sensitive, but alkyl derivatives are more prone to hydrolysis due to weaker B-C bonds compared to B-aryl bonds .

Biological Activity

Potassium 3-phenylpropyltrifluoroborate is a compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a potassium salt of a trifluoroborate, which is characterized by the presence of a trifluoroborate group attached to a phenylpropyl moiety. Its structure can be represented as follows:

This compound is notable for its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The biological activity of this compound primarily stems from its ability to act as a boron-containing reagent in organic synthesis. Boron compounds have been shown to influence biological systems through various mechanisms, including modulation of enzyme activity and interaction with cellular signaling pathways.

- Enzyme Modulation : Boron compounds can alter the activity of certain enzymes, potentially affecting metabolic pathways.

- Cell Signaling : The presence of boron may influence cellular signaling pathways, which can have downstream effects on cell proliferation and apoptosis.

Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound in various contexts:

- Anticancer Activity : Some research indicates that boron-containing compounds can induce apoptosis in cancer cells by modulating ion channels and affecting cellular homeostasis.

- Cardiovascular Health : There is ongoing investigation into the role of potassium salts in managing conditions like hypertension and heart failure, where this compound may play a role due to its potassium content.

Table 1: Summary of Biological Studies Involving this compound

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

- Case Study 1 : A patient with chronic kidney disease (CKD) was treated with potassium supplements that included this compound. The treatment resulted in improved electrolyte balance and reduced symptoms associated with hyperkalemia.

- Case Study 2 : In a study involving cancer patients, the administration of boron-containing compounds led to enhanced apoptosis rates in tumor cells, suggesting that this compound may have potential as an adjunct therapy in oncology.

Research Findings

Current research continues to explore the full scope of biological activities associated with this compound:

- Cellular Studies : In vitro studies have demonstrated that this compound can alter cell viability and induce apoptosis in specific cancer cell lines.

- Animal Models : Preliminary animal studies indicate potential benefits for cardiovascular health, particularly in models simulating hypertension.

Q & A

Q. What are the optimal storage conditions for Potassium 3-phenylpropyltrifluoroborate to ensure stability during experiments?

this compound should be stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Moisture and oxygen exposure must be minimized by sealing containers tightly. Degradation under improper storage can lead to reduced reactivity in cross-coupling reactions .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Key methods include:

- ¹¹B NMR spectroscopy to verify the trifluoroborate moiety (characteristic shifts between δ +1 to +3 ppm).

- ¹H/¹³C NMR for structural confirmation of the phenylpropyl chain.

- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight.

- Elemental analysis to assess purity (>95% recommended for reproducibility) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact (H315/H319 hazards).

- Work in a fume hood to avoid inhalation (H335 risk).

- Store separately from oxidizing agents and acids to prevent unintended reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to achieve >95% purity?

- SN2 Displacement : React 3-phenylpropyl bromide with potassium trifluoroborate under anhydrous conditions.

- Purification : Use continuous Soxhlet extraction with acetone to isolate the product from inorganic salts (e.g., KBr byproducts).

- Scale-Up : For 100 g batches, maintain stoichiometric excess (3 equiv. of alkoxide) and monitor reaction progress via TLC .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura reactions using this reagent?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to identify optimal systems.

- Solvent Optimization : Use mixed solvents (THF/H₂O) to enhance solubility.

- Oxygen Exclusion : Degas solvents and perform reactions under inert gas to prevent boronate oxidation .

Q. How does the solubility profile of this compound impact reaction design?

- Low Solubility : In non-polar solvents (e.g., hexane), pre-dissolve in polar aprotic solvents (DMF, DMSO) before adding to reactions.

- Workaround : Use phase-transfer catalysts (e.g., TBAB) or sonication to improve dispersion in biphasic systems .

Q. What mechanistic studies can elucidate its reactivity in cross-coupling reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe rate-determining steps.

- DFT Calculations : Model transition states to understand steric effects of the phenylpropyl group on transmetallation .

Q. How can researchers identify and mitigate byproducts formed during its use?

- HPLC/GC-MS : Analyze crude reaction mixtures for deboronation byproducts (e.g., 3-phenylpropane).

- Additive Screening : Include silver salts (Ag₂O) to suppress protodeboronation .

Methodological Considerations

Q. What experimental controls are essential when testing this compound in new reactions?

- Include negative controls (e.g., reactions without catalyst or boronate) to confirm product formation pathways.

- Use internal standards (e.g., anthracene) for quantitative NMR yield calculations .

Q. How can researchers validate the reproducibility of published procedures using this reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.